molecular formula C6H5N3O B026582 1-Hydroxybenzotriazole CAS No. 2592-95-2

1-Hydroxybenzotriazole

Cat. No. B026582
CAS RN: 2592-95-2
M. Wt: 135.12 g/mol
InChI Key: ASOKPJOREAFHNY-UHFFFAOYSA-N
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Patent
US08492397B2

Procedure details

H2O: 1H-benzotriazole monohydrate
Name
1H-benzotriazole monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[NH:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1>O>[CH:8]1[CH:9]=[CH:10][C:5]2[N:4]([OH:1])[N:3]=[N:2][C:6]=2[CH:7]=1 |f:0.1|

Inputs

Step One
Name
1H-benzotriazole monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N1N=NC2=C1C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=1C=CC2=C(C1)N=NN2O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.